Ozagrel hydrochloride hydrate is a pharmaceutical compound primarily recognized as a selective thromboxane A2 synthase inhibitor. It has been developed for therapeutic applications, especially in treating conditions associated with excessive thromboxane A2 production, such as cardiovascular diseases and liver injuries. The compound is often utilized in research settings to explore its effects on various biological processes, particularly in the context of liver protection against toxic agents like acetaminophen.
Ozagrel hydrochloride hydrate is derived from the synthesis of ozagrel, which was initially developed by Ono Pharmaceutical Co., Ltd. and Kissei Pharmaceutical Co., Ltd. in Japan. The compound is available in various forms, including the hydrochloride monohydrate salt, which enhances its solubility and bioavailability.
Ozagrel hydrochloride hydrate is classified as an antiplatelet agent and a thromboxane A2 synthase inhibitor. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) due to its mechanism of action that involves the inhibition of thromboxane A2, a potent vasoconstrictor and platelet aggregator.
The synthesis of ozagrel hydrochloride hydrate typically involves several chemical reactions that can be catalyzed using various methods. One notable approach includes the use of palladium-based catalysts in cross-coupling reactions, which facilitate the formation of the ozagrel structure from simpler organic precursors.
Technical Details:
The molecular formula of ozagrel hydrochloride hydrate is with a molecular weight of approximately 264.71 g/mol. The structure consists of a substituted phenyl ring connected to an imidazole moiety, which is critical for its biological activity.
Data:
Ozagrel hydrochloride hydrate undergoes various chemical reactions that are essential for its pharmacological activity. Notably, it inhibits the conversion of arachidonic acid to thromboxane A2 by blocking the enzyme thromboxane A2 synthase.
Technical Details:
The mechanism by which ozagrel hydrochloride hydrate exerts its effects involves selective inhibition of thromboxane A2 synthase. This action leads to decreased levels of thromboxane A2, resulting in reduced platelet aggregation and improved blood flow.
Data:
Ozagrel hydrochloride hydrate has several applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: